molecular formula C23H23NO4S B2424026 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid CAS No. 793690-05-8

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B2424026
CAS No.: 793690-05-8
M. Wt: 409.5
InChI Key: XMLWZCBHDDZTKZ-UHFFFAOYSA-N
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Description

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with the molecular formula C23H23NO4S It is known for its complex structure, which includes a benzoic acid core substituted with a sulfamoyl group and a diphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the sulfamoyl group and the diphenylpropyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the diphenylpropyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,3-Diphenylpropyl)amino]-2-methylbenzoic acid
  • 5-[(3,3-Diphenylpropyl)thio]-2-methylbenzoic acid
  • 5-[(3,3-Diphenylpropyl)oxy]-2-methylbenzoic acid

Uniqueness

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications, as it can offer different interactions and effects compared to similar compounds.

Properties

IUPAC Name

5-(3,3-diphenylpropylsulfamoyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLWZCBHDDZTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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